![molecular formula C23H20FN3O5S B2973311 N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252820-05-5](/img/no-structure.png)
N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C23H20FN3O5S and its molecular weight is 469.49. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radiosynthesis and Imaging Applications
The compound's derivatives have been explored for their potential in radiolabeling and imaging, particularly with PET (Positron Emission Tomography). For example, the radiosynthesis of [18F]DPA-714, a derivative closely related to the mentioned compound, has been automated for PET imaging to target the translocator protein (18 kDa) in the brain, highlighting its application in neurological research and potential diagnostic uses (Dollé et al., 2008).
Biochemical Synthesis and Evaluation
Studies have also delved into the synthesis of novel compounds for evaluating their biochemical activities. The synthesis and in vitro evaluation of pyrazolo[1,5-a]pyrimidines as translocator protein 18 kDa (TSPO) ligands present an example where derivatives of the compound were assessed for their binding affinities, showing potential as biomarkers for neuroinflammatory processes (Damont et al., 2015).
Quantum Mechanical and Photovoltaic Studies
Further research includes quantum mechanical studies and photovoltaic efficiency modeling of bioactive benzothiazolinone acetamide analogs. These studies explore the electronic properties and potential applications of the compound's derivatives in dye-sensitized solar cells (DSSCs), demonstrating their utility in renewable energy technologies (Mary et al., 2020).
Anticancer and Anti-inflammatory Agents
The compound and its derivatives have been synthesized with the aim of discovering new anticancer and anti-inflammatory agents. Research in this area focuses on creating new molecules that could potentially inhibit enzymes or biological processes associated with cancer and inflammation, indicating the compound's relevance in therapeutic development (Abu‐Hashem et al., 2020).
Antibacterial and Antifungal Activities
Additionally, some derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the compound's potential in developing new antimicrobial agents. The research in this area contributes to the ongoing search for novel substances that can combat resistant microbial strains (Nunna et al., 2014).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 2,5-dimethoxyaniline with ethyl 2-bromoacetate to form N-(2,5-dimethoxyphenyl)glycine ethyl ester. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then coupled with 2-(2-fluorobenzyl)thiophene-3-carbaldehyde to form the key intermediate, 2-[3-(2-fluorobenzyl)-2-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid. This intermediate is then converted to the final product through a reductive amination reaction with 2-aminoacetophenone.", "Starting Materials": [ "2,5-dimethoxyaniline", "ethyl 2-bromoacetate", "thionyl chloride", "2-(2-fluorobenzyl)thiophene-3-carbaldehyde", "2-aminoacetophenone" ], "Reaction": [ "Condensation of 2,5-dimethoxyaniline with ethyl 2-bromoacetate to form N-(2,5-dimethoxyphenyl)glycine ethyl ester", "Reaction of N-(2,5-dimethoxyphenyl)glycine ethyl ester with thionyl chloride to form the corresponding acid chloride", "Coupling of the acid chloride with 2-(2-fluorobenzyl)thiophene-3-carbaldehyde to form 2-[3-(2-fluorobenzyl)-2-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid", "Reductive amination of 2-[3-(2-fluorobenzyl)-2-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid with 2-aminoacetophenone to form N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide" ] } | |
CAS番号 |
1252820-05-5 |
製品名 |
N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide |
分子式 |
C23H20FN3O5S |
分子量 |
469.49 |
IUPAC名 |
N-(2,5-dimethoxyphenyl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H20FN3O5S/c1-31-15-7-8-19(32-2)17(11-15)25-20(28)13-26-18-9-10-33-21(18)22(29)27(23(26)30)12-14-5-3-4-6-16(14)24/h3-11H,12-13H2,1-2H3,(H,25,28) |
InChIキー |
YGYJIIJSSJYRHE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




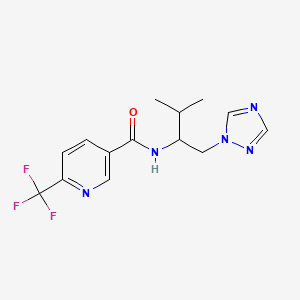
![5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2973231.png)

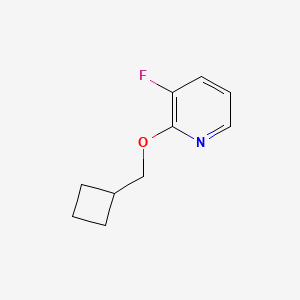
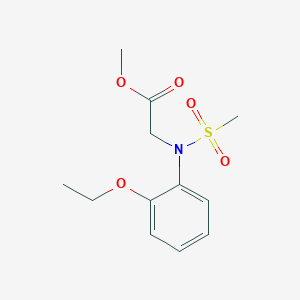
![ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2973237.png)
![3,5-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2973240.png)
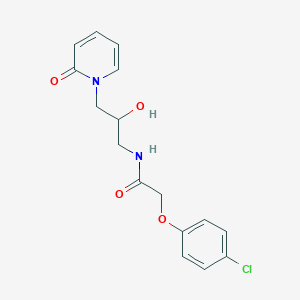
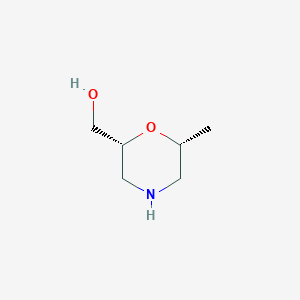
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2973245.png)
![Methyl 5-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2973246.png)
![N-{[(2S,3R)-1-methyl-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidin-3-yl]methyl}prop-2-enamide](/img/structure/B2973247.png)
![2-(3-(Dimethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2973250.png)